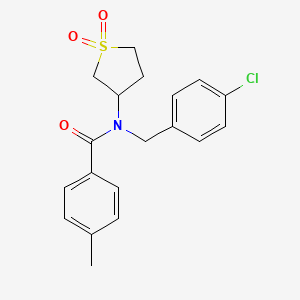![molecular formula C18H17N3O3S B12132894 N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form the ethylsulfamoyl derivative. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline derivatives, alkylated or arylated quinoline derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar quinoline core structure and have been studied for their biological activities.
N-alkylquinoline derivatives: These compounds have modifications on the nitrogen atom of the quinoline ring and exhibit diverse pharmacological properties.
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide is unique due to the presence of the ethylsulfamoyl group, which enhances its solubility and bioavailability. This modification also contributes to its specific interactions with molecular targets, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-2-19-25(23,24)15-10-8-14(9-11-15)20-18(22)17-12-7-13-5-3-4-6-16(13)21-17/h3-12,19H,2H2,1H3,(H,20,22) |
Clé InChI |
IVEUBKKWIHCLDZ-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12132811.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132812.png)
![2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine](/img/structure/B12132818.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132820.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132823.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![1-[3-(Diethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12132844.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12132847.png)
![5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132852.png)


![9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B12132866.png)

